molecular formula C15H8Br2O3 B14332692 4H-1-Benzopyran-4-one, 6,8-dibromo-2-(2-hydroxyphenyl)- CAS No. 107916-20-1

4H-1-Benzopyran-4-one, 6,8-dibromo-2-(2-hydroxyphenyl)-

Cat. No.: B14332692
CAS No.: 107916-20-1
M. Wt: 396.03 g/mol
InChI Key: IJFNGUVBHQADRK-UHFFFAOYSA-N
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Description

6,8-Dibromo-2-(2-hydroxyphenyl)-4H-chromen-4-one is a synthetic flavonoid derivative Flavonoids are a group of polyphenolic compounds found in nature, known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dibromo-2-(2-hydroxyphenyl)-4H-chromen-4-one typically involves the bromination of 2-(2-hydroxyphenyl)-4H-chromen-4-one. The reaction is carried out using bromine or a bromine source in the presence of a suitable solvent, such as chloroform or acetic acid. The reaction conditions often require controlled temperatures to ensure selective bromination at the 6 and 8 positions of the chromenone ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-2-(2-hydroxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The bromine atoms can be reduced to hydrogen, yielding the parent chromenone.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as zinc dust in acetic acid or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under appropriate conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: 2-(2-hydroxyphenyl)-4H-chromen-4-one.

    Substitution: Various substituted chromenones depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6,8-dibromo-2-(2-hydroxyphenyl)-4H-chromen-4-one involves its interaction with cellular targets, leading to various biological effects:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dibromo-2-(2-hydroxyphenyl)-4H-chromen-4-one stands out due to its specific bromination pattern, which may confer unique biological activities and reactivity compared to other flavonoids and brominated compounds.

Properties

CAS No.

107916-20-1

Molecular Formula

C15H8Br2O3

Molecular Weight

396.03 g/mol

IUPAC Name

6,8-dibromo-2-(2-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C15H8Br2O3/c16-8-5-10-13(19)7-14(20-15(10)11(17)6-8)9-3-1-2-4-12(9)18/h1-7,18H

InChI Key

IJFNGUVBHQADRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C(=CC(=C3)Br)Br)O

Origin of Product

United States

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